molecular formula C15H22N2O B8791737 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane

Cat. No.: B8791737
M. Wt: 246.35 g/mol
InChI Key: CKGGHZHNOGPIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane is a spirocyclic compound with the molecular formula C15H22N2O. It features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under specific conditions to form the spirocyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where specific molecular interactions are required, such as in drug design and materials science .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-6-15(7-10-17)13-18-11-8-16-15/h1-5,16H,6-13H2

InChI Key

CKGGHZHNOGPIHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12COCCN2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

LAH (2.00 g, 52.7 mmol) was added to a THF (100 mL) solution containing 9-(phenylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (3.1893 g, 12.3 mmol). The resulting mixture was stirred 1 h at reflux. The reaction was then cooled to room temperature and the following additions were made slowly: 2 mL of water followed by 2 mL of 1 N NaOH, and finally 4 mL of water. The mixture was then filtered and concentrated to give a thick clear oil (2.66 g, 88% yield). The material was used in the next step without further purification. LCMS-ESI (POS), M/Z, M+1. Found 247, Calculated 247.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.1893 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Yield
88%

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